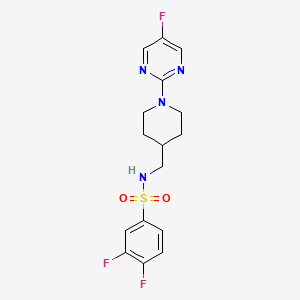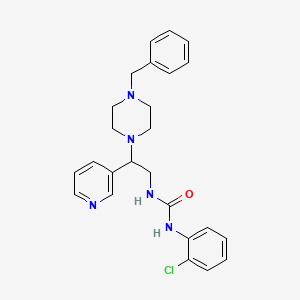
1-(2-(4-Benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-3-(2-chlorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(4-Benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-3-(2-chlorophenyl)urea is a complex organic compound that features a combination of benzylpiperazine, pyridine, and chlorophenyl groups. Compounds with such structures are often investigated for their potential pharmacological properties, including their roles as receptor ligands or enzyme inhibitors.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-Benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-3-(2-chlorophenyl)urea typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzylpiperazine Intermediate: This can be achieved by reacting benzyl chloride with piperazine under basic conditions.
Coupling with Pyridine Derivative: The benzylpiperazine intermediate can then be coupled with a pyridine derivative through nucleophilic substitution or other suitable reactions.
Urea Formation: The final step involves the reaction of the intermediate with a chlorophenyl isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of such compounds would require optimization of the reaction conditions to ensure high yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-(4-Benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-3-(2-chlorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions could be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can modify specific parts of the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.
Biology: Investigated for its interactions with biological receptors or enzymes.
Medicine: Potential therapeutic applications, such as acting as a drug candidate for certain diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-(2-(4-Benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-3-(2-chlorophenyl)urea would depend on its specific interactions with molecular targets. This could involve:
Binding to Receptors: Acting as an agonist or antagonist at specific receptor sites.
Enzyme Inhibition: Inhibiting the activity of certain enzymes by binding to their active sites.
Pathway Modulation: Affecting cellular signaling pathways by interacting with key proteins or other molecules.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-(4-Benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-3-(2-fluorophenyl)urea: Similar structure with a fluorine atom instead of chlorine.
1-(2-(4-Benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-3-(2-bromophenyl)urea: Bromine atom substitution.
1-(2-(4-Benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-3-(2-methylphenyl)urea: Methyl group substitution.
Uniqueness
The uniqueness of 1-(2-(4-Benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-3-(2-chlorophenyl)urea lies in its specific combination of functional groups, which can confer distinct chemical and biological properties compared to its analogs.
Propiedades
IUPAC Name |
1-[2-(4-benzylpiperazin-1-yl)-2-pyridin-3-ylethyl]-3-(2-chlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28ClN5O/c26-22-10-4-5-11-23(22)29-25(32)28-18-24(21-9-6-12-27-17-21)31-15-13-30(14-16-31)19-20-7-2-1-3-8-20/h1-12,17,24H,13-16,18-19H2,(H2,28,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTMBATZDKGYUAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(CNC(=O)NC3=CC=CC=C3Cl)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
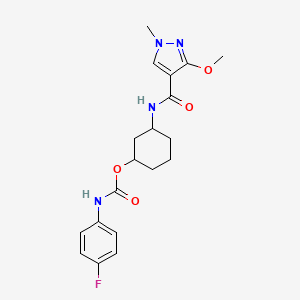
![3-((4-(3-chlorophenyl)-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2528231.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{6-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide](/img/structure/B2528234.png)
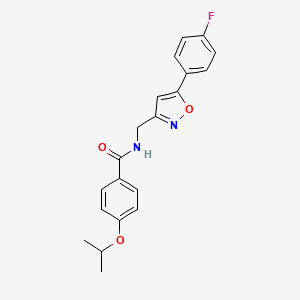
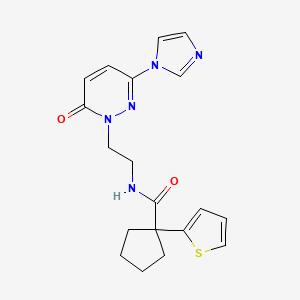
![4-[2-(Piperidin-4-yl)ethyl]phenol](/img/structure/B2528241.png)
![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2528242.png)
![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N,N-diisopropylacetamide](/img/new.no-structure.jpg)
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-cyclohexyl-N-methylacetamide](/img/structure/B2528244.png)
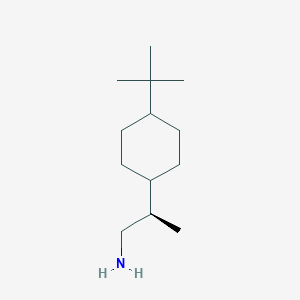
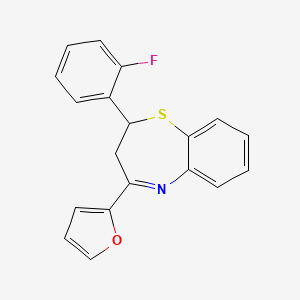
![5-chloro-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2528248.png)
![N-[3-hydroxy-3-(oxan-4-yl)propyl]-4-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2528249.png)
